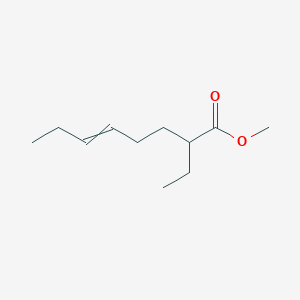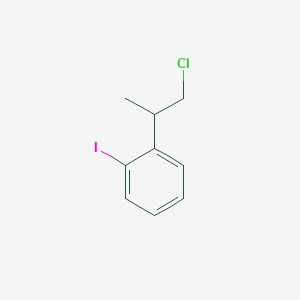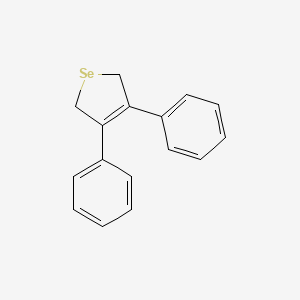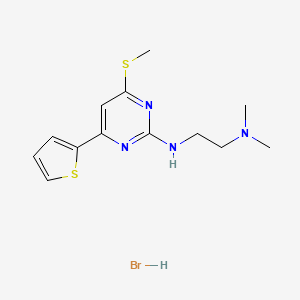
N',N'-dimethyl-N-(4-methylsulfanyl-6-thiophen-2-ylpyrimidin-2-yl)ethane-1,2-diamine;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’,N’-dimethyl-N-(4-methylsulfanyl-6-thiophen-2-ylpyrimidin-2-yl)ethane-1,2-diamine;hydrobromide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a thiophene group and a methylsulfanyl group, making it a unique molecule for study in organic chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-dimethyl-N-(4-methylsulfanyl-6-thiophen-2-ylpyrimidin-2-yl)ethane-1,2-diamine;hydrobromide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a thiophene derivative and appropriate amines under controlled conditions.
Substitution Reactions:
Dimethylation: The ethane-1,2-diamine moiety is dimethylated using formaldehyde and formic acid in a reductive amination process.
Hydrobromide Salt Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the thiophene group, potentially altering the electronic properties of the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylsulfanyl group, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Various amines or thiols for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrimidine or thiophene derivatives.
Substitution: Functionalized derivatives with new substituents replacing the methylsulfanyl group.
科学研究应用
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s ability to interact with various biomolecules makes it a valuable tool for studying enzyme inhibition and receptor binding. It can be used to probe the function of specific proteins or pathways in cellular systems.
Medicine
The compound’s potential pharmacological properties are of interest in medicinal chemistry. Its structure suggests it could act as a lead compound for developing new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it versatile for creating functionalized materials.
作用机制
The mechanism by which N’,N’-dimethyl-N-(4-methylsulfanyl-6-thiophen-2-ylpyrimidin-2-yl)ethane-1,2-diamine;hydrobromide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. It can also bind to receptors, modulating their signaling pathways. The exact pathways involved depend on the specific biological context in which the compound is used.
相似化合物的比较
Similar Compounds
N,N’-Dimethylethylenediamine: A simpler diamine with similar dimethylation but lacking the pyrimidine and thiophene groups.
N,N-Dimethyl-N’-pyridin-2-ylmethyl-ethane-1,2-diamine: Contains a pyridine ring instead of a pyrimidine ring.
N,N’-Bis(2,4-dimethylphenyl)ethane-1,2-diamine: Features aromatic rings but lacks the sulfur-containing groups.
Uniqueness
N’,N’-dimethyl-N-(4-methylsulfanyl-6-thiophen-2-ylpyrimidin-2-yl)ethane-1,2-diamine;hydrobromide is unique due to its combination of a pyrimidine ring, a thiophene group, and a methylsulfanyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various scientific applications.
属性
CAS 编号 |
113669-47-9 |
|---|---|
分子式 |
C13H19BrN4S2 |
分子量 |
375.4 g/mol |
IUPAC 名称 |
N',N'-dimethyl-N-(4-methylsulfanyl-6-thiophen-2-ylpyrimidin-2-yl)ethane-1,2-diamine;hydrobromide |
InChI |
InChI=1S/C13H18N4S2.BrH/c1-17(2)7-6-14-13-15-10(9-12(16-13)18-3)11-5-4-8-19-11;/h4-5,8-9H,6-7H2,1-3H3,(H,14,15,16);1H |
InChI 键 |
RBMPHLCOCDNFDB-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCNC1=NC(=CC(=N1)SC)C2=CC=CS2.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




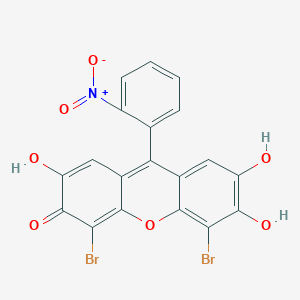
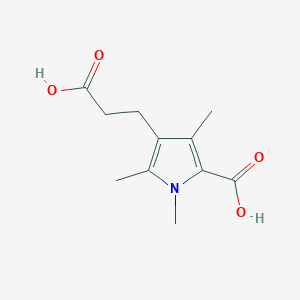
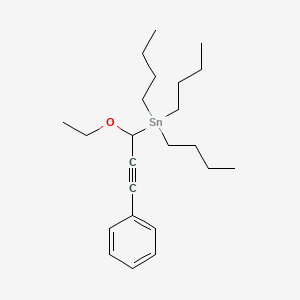
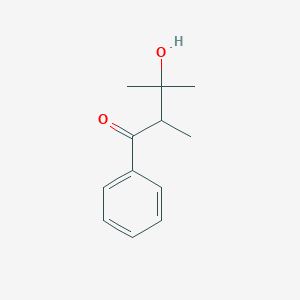
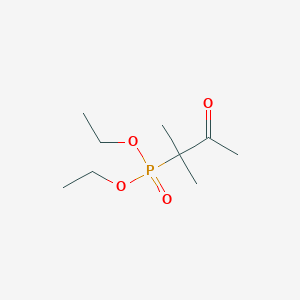
![4,5,7,7-Tetramethyl-3,7-dihydro-2H-pyrano[2,3-d]pyrimidin-2-one](/img/structure/B14309148.png)
![N,N-Dimethyl-2-[(pyridin-2-yl)amino]ethan-1-amine N-oxide](/img/structure/B14309155.png)
![(2-Ethylhexyl)[(2-ethylhexyl)oxy]oxophosphanium](/img/structure/B14309161.png)
![1-Bromo-4-[(4-chlorophenyl)disulfanyl]benzene](/img/structure/B14309170.png)
